(2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a phenyl group, a pyrazolyl group, and a piperazinyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the bromo group could undergo substitution reactions, and the pyrazolyl group could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Molecular Interactions and Receptor Analysis
- Molecular Interaction with CB1 Cannabinoid Receptor: A study on a similar compound revealed insights into the molecular interactions with the CB1 cannabinoid receptor. The research employed methods like conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, suggesting the importance of specific molecular conformers and their binding interactions with receptors (Shim et al., 2002).
Antibacterial and Antifungal Applications
- Antibacterial Activity Against Pathogenic Bacteria: Novel analogs similar to the query compound demonstrated significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
- Antifungal and Antibacterial Properties: Research on derivatives of similar compounds showed promising antibacterial and antifungal activities, indicating potential applications in combating various microbial infections (Sanjeeva et al., 2022).
Antitumoral and Antiviral Potential
- In Vitro Anticoronavirus and Antitumoral Activity: A study on derivatives showed that they possess antiviral and antitumoral activities, suggesting their potential use in treating viral infections and certain types of cancer (Jilloju et al., 2021).
Anti-inflammatory Applications
- In Vivo Anti-inflammatory Activity: Derivatives of a similar chemical structure were evaluated for their anti-inflammatory properties, with most compounds exhibiting significant activity (Arunkumar et al., 2009).
Antioxidant Properties
- Antioxidant Power of Derivatives: Studies have shown that derivatives of the compound have effective antioxidant properties, indicating their potential utility in oxidative stress-related applications (Çetinkaya et al., 2012).
Crystal Structure and Computational Analysis
- Crystal Structure Studies: Research involving similar compounds includes crystal structure analysis, which is crucial for understanding the molecular geometry and potential applications in various fields (Kumara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2/c1-16-22(17(2)28(25-16)18-7-5-4-6-8-18)26-11-13-27(14-12-26)23(29)20-15-19(30-3)9-10-21(20)24/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURKAVSQKUXQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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